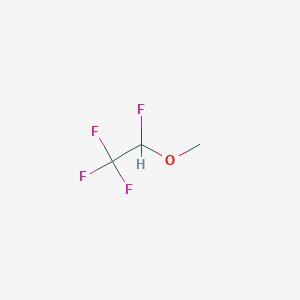

1,2,2,2-Tetrafluoroethyl methyl ether

Description

Contextual Significance of Fluorinated Ethers in Contemporary Chemistry

In contemporary chemistry, fluorinated ethers are explored for their utility as:

Advanced Solvents: Their ability to dissolve a wide range of substances, including other fluorinated compounds, makes them useful as solvents in chemical reactions and for cleaning agents. chemimpex.comguidechem.com Some hydrofluoroethers are used as environmentally friendly solvents and desiccants. chemicalbook.com

Intermediates in Synthesis: They serve as crucial building blocks in organic synthesis for creating complex fluorinated molecules, which are vital in the pharmaceutical and agrochemical industries for enhancing the stability and efficacy of products. chemimpex.com

Electrolytes in Energy Storage: A major area of research is their application in electrolytes for high-performance batteries, particularly lithium-metal batteries. researchgate.netrsc.org The high oxidative stability and ability to form a robust solid-electrolyte interphase contribute to improved battery cycling life and performance. rsc.orgwpmucdn.comrsc.org Modulating the degree of fluorination in ether-based solvents is a key strategy for optimizing these properties. rsc.org

Materials Science: Fluorinated ethers are investigated for the development of advanced materials, such as specialty coatings and adhesives, where properties like low surface energy, high thermal stability, and chemical resistance are desirable. chemimpex.com

Next-Generation Refrigerants and Fire Suppressants: Research has been conducted on fluorinated ethers as potential replacements for chlorofluorocarbons (CFCs) and Halons, aiming to find compounds with similar physical properties but lower environmental impact. nist.gov

The incorporation of an ether linkage into a fluorinated carbon chain provides a distinct class of compounds with chemical and physiological properties that differ significantly from their halogenated alkane analogues. nist.gov

Historical Perspective on the Development and Study of 1,2,2,2-Tetrafluoroethyl Methyl Ether

The investigation into 1,2,2,2-tetrafluoroethyl ethers dates back to at least the mid-1970s. A 1976 patent detailed a process for preparing 1,2,2,2-tetrafluoroethyl ethers, including the methyl ether variant (CF₃CHF–O–CH₃). google.com The described synthesis involved the reaction of fluoral hemiacetals with N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine. google.com For this compound specifically, the process involved adding fluoral-methyl-semiacetal to a solution of N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine, followed by washing and distillation to yield the final product. google.com

This early research highlighted that 1,2,2,2-tetrafluoroethyl ethers are colorless, mobile liquids with a faint, agreeable odor and good dissolving power for other fluorinated compounds. google.com A significant focus of this initial work was the potential application of these compounds as inhalation anesthetics, with research suggesting they offered advantages such as shorter recovery times compared to diethyl ether. google.com The physical and spectroscopic properties of the methyl and ethyl ethers were compiled, marking a foundational step in the characterization of this compound class. google.com

Current Research Landscape and Emerging Areas for this compound

The current research landscape for this compound and related fluorinated ethers has evolved from its initial focus on anesthetics to encompass a broader range of high-technology applications. The compound is primarily utilized in scientific research and development as a laboratory chemical and for the manufacture of other substances. synquestlabs.com

Emerging areas of research for this compound and its isomers include:

Advanced Material Development: Its properties are being explored in material science for creating materials with specific characteristics like high thermal stability and low surface energy, which are beneficial in the electronics and aerospace industries. chemimpex.com

Specialty Chemical Synthesis: The compound serves as a reagent and intermediate in organic synthesis. chemimpex.comcymitquimica.com It is used to produce other functional ethers and amide products with high yields. cymitquimica.com

Analytical Chemistry: Its ability to enhance the solubility of various substances makes it a candidate for use as a specialized solvent in analytical chemistry applications. chemimpex.com

Proteomics Research: The compound is available as a specialty product for applications in proteomics research. scbt.com

While its isomer, 1,1,2,2-tetrafluoroethyl methyl ether, is noted for its use as a material for lithium-ion batteries, the broader class of fluorinated ethers, including the 1,2,2,2- structure, continues to be a focal point of electrolyte research. wpmucdn.comchemicalbook.com The vibrational and spectroscopic properties of this compound have been noted for their similarity to desflurane (B1195063), suggesting potential for related applications. cymitquimica.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 50285-05-7 | synquestlabs.comscbt.com |

| Molecular Formula | C₃H₄F₄O | synquestlabs.comscbt.com |

| Molecular Weight | 132.06 g/mol | scbt.com |

| Appearance | Colorless, easily mobile liquid | google.com |

| Boiling Point | 38°C - 39°C | google.com |

| Alternate Names | 1,1,1,2-Tetrafluoro-3-oxabutane | synquestlabs.comscbt.com |

Table 2: Historical Synthesis Data for this compound

| Parameter | Value | Source(s) |

| Reactant 1 | Fluoral-methyl-semiacetal | google.com |

| Reactant 2 | N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine | google.com |

| Yield | 68.5% of theoretical | google.com |

| Elemental Analysis (Calculated) | C, 27.3%; H, 3.0%; F, 57.7% | google.com |

| Elemental Analysis (Found) | C, 27.5%; H, 3.0%; F, 57.5% | google.com |

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2-tetrafluoro-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F4O/c1-8-2(4)3(5,6)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPCUGVFWAYLBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382619 | |

| Record name | 1,1,1,2-tetrafluoro-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50285-05-7 | |

| Record name | 1,1,1,2-tetrafluoro-2-methoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,2,2 Tetrafluoroethyl Methyl Ether and Its Analogues

Direct Synthesis Approaches to 1,2,2,2-Tetrafluoroethyl Methyl Ether

Direct synthesis methods aim to construct the target molecule in a minimal number of steps from readily available precursors. Key strategies include the formation of the crucial carbon-fluorine bond via halogen exchange or the creation of the ether linkage through alkylation.

Halogen Exchange Reactions and Fluorination Processes

Halogen exchange is a cornerstone of industrial fluorination chemistry, typically involving the substitution of chlorine or bromine atoms with fluorine. This method is particularly effective for synthesizing fluorinated ethers from their chlorinated precursors. A prominent example is the synthesis of Desflurane (B1195063) (1,2,2,2-tetrafluoroethyl difluoromethyl ether), an analogue of the target compound. This process involves reacting 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether (Isoflurane) with hydrogen fluoride (B91410) (HF) in the presence of a Lewis acid catalyst, such as antimony pentafluoride (SbF₅) or antimony pentachloride (SbCl₅). google.comacs.orggoogle.com The reaction efficiently replaces the chlorine atom with fluorine to yield the desired tetrafluoroethyl ether. google.com

The general principle of halogen exchange has been extensively studied, with alkali metal fluorides also serving as common fluorinating agents in various contexts. google.com These reactions often require catalysts like quaternary ammonium salts or crown ethers to enhance the reactivity of the fluoride source. google.com While effective, many traditional methods require high temperatures and harsh reagents like HF, prompting research into milder and more selective alternatives. google.comscitechdaily.com

Alkylation Strategies for Fluorinated Ethers

Alkylation strategies focus on forming the ether (C-O-C) bond. The classic Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a primary method for preparing fluorinated ethers. fluorine1.rufluorine1.rumasterorganicchemistry.comlibretexts.org This can be adapted in two main ways:

Alkylation of a fluorinated alcohol: A polyfluoroalkanol is first converted to its more nucleophilic alkoxide form using a strong base. This alkoxide then reacts with a methylating agent (e.g., methyl iodide or dimethyl sulfate) to form the methyl ether. fluorine1.ru

Reaction of methanol (B129727) with a fluorinated electrophile: Methanol is converted to sodium methoxide, which then reacts with a suitable tetrafluoroethyl-containing substrate.

A related and effective method involves the reaction of alkanols with tetrafluoroethylene (B6358150) in the presence of an alkoxide catalyst. rsc.org This approach has been shown to produce alkyl 1,1,2,2-tetrafluoroethyl ethers in good yields at atmospheric pressure, particularly when conducted in polar aprotic solvents like dimethyl sulfoxide. rsc.org

Indirect Synthetic Pathways and Precursor Chemistry

Indirect or multi-step syntheses allow for the construction of complex fluorinated ethers from simpler, more accessible starting materials. These pathways often involve the creation of a key intermediate or precursor which is then converted to the final product.

One documented indirect route to 1,2,2,2-tetrafluoroethyl ethers involves the use of fluoral (trifluoroacetaldehyde) as a starting point. google.com In this process, fluoral reacts with an alcohol, such as methanol, to form a semi-acetal intermediate (fluoral-methyl-semi-acetal). This precursor is then reacted with a fluorinating agent, N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine, which converts the hydroxyl group of the semi-acetal into a fluorine atom, yielding the final this compound. google.com This method highlights the importance of precursor chemistry, where stable intermediates are synthesized and subsequently transformed to achieve the desired molecular architecture.

Other indirect pathways can involve the addition of alcohols to fluoroalkenes or epoxides, or the interaction of fluorinated alcohols with formaldehyde, followed by further chemical modifications. fluorine1.ru

Asymmetric Synthesis Approaches for Chiral Fluorinated Ethers

While this compound itself is not chiral, many of its analogues and other fluorinated ethers possess stereogenic centers, making asymmetric synthesis a critical area of research. The development of methods to control the three-dimensional arrangement of atoms is crucial, as different enantiomers of a chiral molecule can have vastly different biological activities.

Several strategies have been developed for the asymmetric synthesis of fluorine-containing compounds: chimia.ch

Organocatalysis: Chiral organic molecules, such as cinchona alkaloids, can be used to catalyze reactions that introduce fluorine or other functional groups in an enantioselective manner. chimia.chnih.govrsc.org These catalysts have been successfully employed in the asymmetric fluorination of carbonyl compounds and in conjugate additions to form chiral fluorinated products. chimia.chnih.gov

Transition Metal Catalysis: Chiral complexes of metals like manganese and iridium are effective catalysts for asymmetric hydrogenation. rsc.orgacs.org For instance, the manganese-catalyzed asymmetric hydrogenation of fluorinated imines provides a direct route to synthetically valuable chiral fluorinated amines, which can be precursors to other chiral molecules. acs.org

Stereospecific Reactions: In some cases, a chiral starting material can be converted to a chiral product with a high degree of stereochemical control. An example is the synthesis of the anesthetic 1,2,2,2-tetrafluoroethyl chlorofluoromethyl ether, where a chiral acid precursor undergoes a stereospecific decarboxylation with clean inversion of configuration to create the chiral ether product. acs.org

These approaches enable the synthesis of specific enantiomers of chiral fluorinated ethers, which is essential for their application in pharmaceuticals and agrochemicals.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing product yield, minimizing byproducts, and ensuring economic viability on an industrial scale. nih.gov For the synthesis of fluorinated ethers via halogen exchange, several parameters are critical.

In the synthesis of the analogue Desflurane from Isoflurane, key optimization factors include:

Catalyst: The choice and purity of the Lewis acid catalyst are paramount. Antimony pentafluoride (SbF₅) has been shown to be highly effective. google.comacs.org

Reagent Stoichiometry: The molar ratio of hydrogen fluoride to the substrate significantly impacts conversion and yield. While excess HF can drive the reaction, optimized processes aim to use near-stoichiometric amounts (e.g., 1.3-2.2 molar equivalents) to reduce waste and simplify purification. google.comgoogle.com

Temperature and Time: The reaction is typically conducted at low to moderate temperatures (e.g., 9-18°C) for several hours to control the reaction rate and prevent the formation of degradation products. google.com

The table below summarizes optimized conditions for a related halogen exchange reaction.

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Starting Material | Isoflurane (CF₃CHClOCHF₂) | Precursor for halogen exchange. | google.com |

| Fluorinating Agent | Hydrogen Fluoride (HF) | Source of fluorine for substitution of chlorine. | google.com |

| Catalyst | Antimony Pentachloride (SbCl₅) | Lewis acid to activate the C-Cl bond for exchange. | google.com |

| Catalyst Loading | 0.7-1.2 mol % | Balances reaction rate with cost and potential side reactions. | google.com |

| HF Stoichiometry | 1.3-2.2 molar equivalents | Ensures high conversion without large excess, simplifying workup. | google.com |

| Temperature | 9-18 °C | Controls reaction rate and minimizes byproduct formation. | google.com |

| Reaction Time | 6-7 hours | Allows the reaction to proceed to completion. | google.com |

Careful control of these variables is essential for achieving high yields and purity, which is particularly important for applications like inhalation anesthetics that demand stringent quality standards. google.com

Green Chemistry Principles in the Production of Fluorinated Ethers

The production of fluorochemicals has traditionally relied on energy-intensive processes using hazardous reagents like anhydrous hydrogen fluoride (HF). scitechdaily.comborntoengineer.com In recent years, there has been a significant push to develop safer and more sustainable manufacturing methods, aligning with the principles of green chemistry.

A major focus is on replacing HF as the primary fluorinating agent. scitechdaily.comox.ac.ukox.ac.uk One groundbreaking approach involves the direct use of the mineral fluorspar (CaF₂), the natural source of fluorine. scitechdaily.comox.ac.uk Inspired by biomineralization, a mechanochemical process has been developed where CaF₂ is ground with a potassium phosphate salt in a ball mill. scitechdaily.comborntoengineer.com This solvent-free method generates a powdered product, dubbed "Fluoromix," which can be used to synthesize dozens of different fluorochemicals with high yields, completely bypassing the production of toxic HF gas. scitechdaily.comox.ac.ukox.ac.uk

Other green chemistry strategies being explored include:

Mechanochemistry: The use of ball milling and grinding to conduct reactions without bulk solvents reduces waste and energy consumption. nih.govmdpi.combeilstein-journals.org This technique has been applied to halogen exchange reactions and the synthesis of fluorinated intermediates. mdpi.com

Safer Reagents: Developing less hazardous fluorinating agents and catalysts is an ongoing area of research. nih.gov

Process Intensification: Using continuous-flow reactors can improve safety, efficiency, and scalability compared to traditional batch processes. nih.gov

Sustainable Feedstocks: Research into using oxalic acid, which can be derived from CO₂ or biomass, to process fluorspar offers a potential departure towards a more sustainable fluorochemical industry. agchemigroup.eu

These innovations aim to reduce the environmental footprint of fluorochemical production, making it safer, more energy-efficient, and less reliant on hazardous materials. borntoengineer.comagchemigroup.eu

Chemical Reactivity and Mechanistic Investigations of 1,2,2,2 Tetrafluoroethyl Methyl Ether

Reaction Mechanisms Involving the Tetrafluoroethyl Moiety

The reactivity of 1,2,2,2-Tetrafluoroethyl methyl ether is largely dictated by the electronic properties of the tetrafluoroethyl group. The strong electron-withdrawing nature of the four fluorine atoms influences the adjacent bonds, creating specific reaction pathways.

One key reaction is thermal degradation. A study on the thermal stability of various hydrofluoroethers (HFEs) found that compounds with -OCH₃ terminal groups have a lower thermal stability compared to those with per- or polyfluorinated termini like -OCF₂H. uni.luresearchgate.net The primary degradation mechanism for these ethers involves the fragmentation of the C-O bond proximal to the fluoroalkyl group. uni.lu This process is believed to proceed via a fluorine transfer between the two carbon atoms adjacent to the ether oxygen, leading to the formation of a hydrofluorocarbon and an acyl fluoride (B91410) or ketone. uni.lu

Acid-catalyzed cleavage is a characteristic reaction of ethers, typically requiring strong acids like HBr or HI. libretexts.org In the case of this compound, the reaction would initiate with the protonation of the ether oxygen. libretexts.orgwikipedia.org The subsequent step, nucleophilic attack by the halide, can occur via an Sₙ1 or Sₙ2 mechanism. Given that the carbon of the CHF group is secondary and destabilized by the adjacent electron-withdrawing CF₃ group, while the methyl group is unhindered, an Sₙ2 attack on the methyl group is the more probable pathway. This would yield methanol (B129727) and 1,2,2,2-tetrafluoroethane. If an excess of the hydrohalic acid is used, the methanol produced would be further converted to a methyl halide. libretexts.org

Under strongly basic conditions, ether cleavage can also occur, typically starting with deprotonation at the α-position to the oxygen. wikipedia.org For this compound, the most acidic proton is on the tetrafluoroethyl moiety (-CHF-). Abstraction of this proton by a sufficiently strong base would form a carbanion, which could then undergo further reactions. Elimination of a fluoride ion (dehydrofluorination) from the adjacent -CF₃ group could potentially lead to the formation of a fluoro-olefin.

Nucleophilic and Electrophilic Reactivity Profiles

The electronic structure of this compound defines its dual, albeit weak, reactivity profile.

Nucleophilic Character: The ether oxygen atom possesses lone pairs of electrons, giving it potential nucleophilic or Lewis basic character. nih.gov However, the powerful inductive electron-withdrawing effect of the -CF₂CF₂H group significantly reduces the electron density on the oxygen atom. This deactivation makes it a much weaker nucleophile and Lewis base compared to non-fluorinated analogues like diethyl ether. While it can be protonated by strong acids to initiate cleavage, its ability to act as a nucleophile in other reactions, such as attacking an electrophilic carbon, is substantially diminished. Scales of Lewis basicity have been developed by measuring the enthalpy of complex formation with reference Lewis acids like boron trifluoride, providing a framework for quantifying this effect. acs.org

Electrophilic Character: Conversely, the strong polarization of the C-F bonds renders the carbon atoms of the tetrafluoroethyl moiety electron-deficient (electrophilic). wikipedia.org These carbons are theoretically susceptible to attack by strong nucleophiles. However, the high strength of the C-F bond makes direct nucleophilic substitution of a fluorine atom energetically unfavorable and rare. A more plausible electrophilic site is the hydrogen atom of the -CHF- group. Its acidity is enhanced by the adjacent fluorine atoms, making it susceptible to abstraction by strong bases.

Catalytic Transformations Mediated by this compound

While this compound is not typically employed as a catalyst itself, it plays a crucial mediating role in various chemical transformations, primarily by acting as a specialized solvent or reaction medium. chemimpex.com Its unique combination of properties, such as its ability to dissolve a range of polar and non-polar substances, along with its general chemical inertness, allows it to facilitate reactions without participating in them directly. chemimpex.com

Stability and Reactivity Under Diverse Chemical Environments

This compound is characterized by its high thermal and chemical stability under many conditions, a hallmark of many hydrofluoroether (HFE) compounds. chemimpex.comfluorochemie.com

Thermal Stability: The compound exhibits exceptional thermal stability compared to many non-fluorinated ethers. chemimpex.com However, at high temperatures, such as those encountered in a fire, it will decompose. fluorochemie.com The primary decomposition products are toxic gases, including hydrogen fluoride and various fluorocarbon compounds. fluorochemie.com Studies have shown that the thermal stability of HFEs is influenced by their terminal groups, with -OCH₃ groups offering less stability than fluorinated end groups. uni.luresearchgate.net

Chemical Stability:

Aqueous Environments: During its synthesis, the compound is washed with water and bicarbonate solutions to remove acidic impurities, indicating its stability towards neutral water and mild aqueous bases. google.com

Acids and Bases: It is generally unreactive towards weak acids and bases. However, it can be cleaved by strong, concentrated hydrohalic acids (HBr, HI) under heating, a reaction typical for ethers. libretexts.org It is expected to be reactive towards very strong bases, which could induce elimination or deprotonation reactions.

Oxidizing and Reducing Agents: The high degree of fluorination makes the tetrafluoroethyl moiety resistant to oxidation. The molecule is stable towards common drying agents like magnesium sulfate (B86663) and phosphorus pentoxide. google.com

Flammability: Despite its fluorine content, this compound is a highly flammable liquid and vapor. tcichemicals.comtcichemicals.com

| Environmental Condition | Stability and Reactivity of this compound |

| Thermal | Stable at normal temperatures; decomposes at high temperatures to HF and fluorocarbons. fluorochemie.com |

| Aqueous Neutral/Mild Base | Stable; used in aqueous workups. google.com |

| Strong Acid (e.g., HBr, HI) | Susceptible to cleavage of the C-O bond upon heating. libretexts.org |

| Strong Base | Potentially reactive; may undergo elimination or deprotonation. wikipedia.org |

| Oxidizing Agents | Generally resistant to oxidation due to fluorination. |

| Fire | Highly flammable. tcichemicals.comtcichemicals.com |

Comparative Mechanistic Studies with Related Fluorinated Ethers

Comparing this compound to other structurally related fluorinated ethers, particularly those used as anesthetics or in electrolytes, highlights how subtle structural changes lead to significant differences in reactivity and metabolism.

Many modern volatile anesthetics are fluorinated ethers, including Desflurane (B1195063) ((RS)-2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane), Isoflurane, and Sevoflurane (B116992). nih.govcsfarmacie.cz Desflurane is a structural isomer of this compound. The toxicity of these anesthetics is often linked to the extent of their metabolism by cytochrome P450 enzymes. nih.govnih.gov Sevoflurane, for instance, can react with soda-lime (a CO₂ absorbent used in anesthesia circuits) to produce a degradation product known as Compound A, which has shown nephrotoxic potential in animal studies. nih.gov This specific reactivity is not observed with more stable ethers like Desflurane, pointing to the influence of the specific fluoroalkyl groups on the molecule's stability in a basic environment.

In the context of battery electrolytes, hydrofluoroethers are prized for their high oxidative stability compared to traditional ethers like dimethoxyethane (DME). wpmucdn.com A comparative study of two HFEs, bis(2,2,2-trifluoroethyl) ether (BTFE) and 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE), as diluents showed that TTE had a stronger effect on the electrolyte's solvation structure. rsc.orgdiva-portal.org This demonstrates that both the degree and placement of fluorine atoms within the ether molecule are critical in determining its interactions with ions and other solvent molecules, ultimately affecting the electrochemical performance. rsc.orgdiva-portal.org While this compound is not a primary focus in these specific studies, its structure (a short, non-fluorinated alkyl group paired with a hydrofluoroethyl group) provides a valuable reference point for understanding these structure-property relationships.

| Compound | Structure | Key Mechanistic/Reactivity Comparison |

| This compound | CF₃CHF-O-CH₃ | Baseline compound. -OCH₃ group leads to lower thermal stability compared to perfluoro-terminated ethers. uni.lu |

| Desflurane | CF₃CHF-O-CHF₂ | Structural isomer. Used as an anesthetic; highly stable and resistant to metabolism. Does not degrade in soda-lime. nih.gov |

| Isoflurane | CF₃CHCl-O-CHF₂ | Anesthetic. The C-Cl bond provides a different site for potential metabolic reactions compared to the C-F bond in Desflurane. nih.gov |

| Sevoflurane | (CF₃)₂CH-O-CH₂F | Anesthetic. Susceptible to elimination in the presence of strong bases (like soda-lime) to form toxic Compound A. nih.gov |

| 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) | CF₃CH₂-O-CF₂CHF₂ | Electrolyte component. High electrochemical stability, used as a diluent to suppress dendrite formation in lithium batteries. sigmaaldrich.com |

Advanced Applications in Chemical Research and Industrial Processes

Role as a Specialized Reaction Medium and Solvent in Organic Synthesis

1,2,2,2-Tetrafluoroethyl methyl ether and its isomers serve as effective solvents in various chemical reactions, particularly within organic synthesis, due to their distinct solvency characteristics. chemimpex.com

The molecular structure of fluorinated ethers like this compound imparts the ability to dissolve a wide range of substances. chemimpex.com These compounds are colorless, easily mobile liquids that are completely miscible with many other organic liquids. google.com This dual solubility profile allows them to be used in reaction systems involving both polar and non-polar reagents, facilitating homogeneous reaction conditions where they might otherwise be difficult to achieve. chemimpex.com

| Property | Description | Source |

| Physical State | Colorless, mobile liquid | google.com |

| Miscibility | Miscible with many organic liquids | google.com |

| Solvency | Effective for a wide range of polar and non-polar substances | chemimpex.com |

A key feature of this compound and related compounds is their excellent dissolving power for other fluorinated organic compounds. google.com This characteristic is particularly advantageous in reactions where fluorinated precursors or intermediates are used, ensuring they remain in the solution phase to react efficiently. chemimpex.com The ability to enhance the solubility of various substances makes it a preferred solvent in certain analytical chemistry and organic synthesis applications. chemimpex.com

Utilization in the Synthesis of Fluorinated Compounds for Pharmaceuticals and Agrochemicals

The incorporation of fluorine into molecules can significantly alter their biological and chemical properties, a strategy widely used in the development of pharmaceuticals and agrochemicals. chemimpex.comresearchgate.net Compounds containing the 1,1,2,2-tetrafluoroethyl group, in particular, have been the focus of increasing attention. researchgate.net

This compound and its structural analogs serve as valuable reagents and building blocks in the synthesis of these complex fluorinated molecules. chemimpex.com The presence of the tetrafluoroethyl moiety can enhance the efficacy and stability of the final products. chemimpex.comresearchgate.net The development of synthetic methods using such fluorinated fragments is crucial for accessing novel bioactive substances with improved properties, such as enhanced lipophilicity. chemimpex.comresearchgate.net

Application in Battery Electrolyte Systems

This compound is identified as a material for lithium-ion batteries. chemicalbook.com Hydrofluoroethers (HFEs) are a class of compounds being extensively researched as co-solvents or additives in battery electrolytes to improve performance, safety, and longevity. Research on structurally similar HFEs provides insight into their function in these systems.

A critical requirement for electrolyte solvents in high-voltage batteries is high oxidative stability. nottingham.ac.uk Fluorinated ethers demonstrate superior electrochemical stability compared to their non-fluorinated counterparts because the highly electronegative fluorine atoms make them more difficult to oxidize. nottingham.ac.uk

Research on a related compound, 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE), shows it can be used as a co-solvent in electrolytes for high-voltage lithium-ion batteries, exhibiting an oxidative stability of up to 5.5 V (vs. Li/Li+). nottingham.ac.ukresearchgate.net The use of TTE has been shown to enable high discharge capacity and increased coulombic efficiency in high-voltage cell configurations. nottingham.ac.uk Similarly, 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) is noted for its high electrochemical stability and its role as an ionic conduction-enhancing ingredient, particularly in high-rate environments. rsc.orgsigmaaldrich.com The addition of these ethers can reduce electrolyte viscosity, allowing for efficient ion transport even at lower lithium salt concentrations. sigmaaldrich.com

| Related Fluorinated Ether | Key Finding | Source |

| 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) | Exhibits high oxidative stability up to 5.5 V vs. Li/Li+ | nottingham.ac.ukresearchgate.net |

| 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) | Improves discharge capacity and coulombic efficiency in high-voltage cells | nottingham.ac.uk |

| 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) | Enhances ionic conduction, especially for high-rate cycling | rsc.orgresearchgate.net |

| Ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE) | Improves electrochemical performance (cycling, rate, self-discharging) | researchgate.net |

The formation of a stable Solid Electrolyte Interphase (SEI) on the surface of the battery's electrodes is crucial for long-term cycling stability. nih.govelsevierpure.com Fluorinated ethers play a key role in creating a more effective SEI layer. researchgate.net

Low-Temperature Performance and High-Voltage Compatibility

The demand for energy storage systems, particularly lithium-ion batteries, that can operate reliably under extreme conditions has driven research into novel electrolyte formulations. Fluorinated ethers, including analogues of this compound, are key candidates for developing electrolytes that function at low temperatures and high voltages.

The inherent properties of hydrofluoroethers (HFEs), such as very low freezing points, low viscosity, and high electrochemical stability, make them suitable for these demanding applications. sigmaaldrich.comsigmaaldrich.com For instance, the related compound 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) has a freezing point of -91 °C and is used as a co-solvent or diluent in electrolytes for lithium-ion and lithium-sulfur batteries. sigmaaldrich.comsigmaaldrich.com Its presence helps to suppress the formation of lithium dendrites and enhances ionic conduction, which is crucial for battery performance and longevity. sigmaaldrich.comsigmaaldrich.com

Table 1: Properties of Selected Fluorinated Ethers in Battery Electrolytes

| Compound | Boiling Point (°C) | Melting Point (°C) | Key Findings in Battery Research | Reference |

|---|---|---|---|---|

| 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) | 56 | -91 | Used as a co-solvent in high-concentration electrolytes; enhances ionic conduction and helps suppress dendrite formation. | sigmaaldrich.comsigmaaldrich.com |

| 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) | 92 | N/A | Exhibits high oxidative stability (up to 5.5 V); improves capacity retention in high-voltage cells by inhibiting electrolyte decomposition. | researchgate.netresearchgate.netsigmaaldrich.com |

| Ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE) | 58 | -86 | Acts as a versatile diluent for low-temperature applications and improves the stability of the electrolyte/anode interface. | sigmaaldrich.com |

Development of Specialty Coatings, Adhesives, and Cleaning Agents

This compound is recognized as a versatile compound for formulating specialty coatings, adhesives, and cleaning agents. chemimpex.com Its utility in these areas stems from a unique set of physical properties, including low surface tension, excellent solvent capabilities, and high thermal and chemical resistance. chemimpex.com

As a component in specialty coatings, its fluorinated structure provides chemical inertness and stability, which are desirable for creating protective layers in demanding environments. chemimpex.com Related fluorinated ethers are used in paint and coating manufacturing. nih.gov The low surface tension of HFEs allows for excellent wetting and spreading over various substrates, ensuring a uniform and defect-free coating.

In adhesive formulations, this compound can act as a carrier solvent, capable of dissolving a wide range of polymers and resins without reacting with them. chemimpex.com Its defined boiling point (36-39 °C) allows for controlled evaporation during the curing process. google.comechemi.com

For industrial cleaning and degreasing, the compound's ability to dissolve both polar and non-polar substances makes it an effective cleaning agent. chemimpex.com It can remove a variety of contaminants, such as oils, greases, and fluxes, from sensitive equipment, particularly in the electronics and precision engineering industries. Its volatility ensures that it evaporates quickly and leaves no residue. echemi.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₄F₄O | chemimpex.comscbt.com |

| Molecular Weight | 132.06 g/mol | chemimpex.comscbt.com |

| Boiling Point | 36 - 39 °C | chemimpex.comgoogle.com |

| Melting Point | -107 °C | chemimpex.comechemi.com |

| Density | 1.294 g/cm³ | echemi.com |

| Refractive Index (n20D) | 1.284 - 1.29 | chemimpex.comechemi.com |

Integration into Advanced Materials Science (e.g., Polymers, Functionalized Surfaces)

The field of advanced materials science leverages the unique properties of fluorinated compounds for creating high-performance polymers and functionalized surfaces. While not typically used as a primary monomer, this compound and related hydrofluorocarbons serve as critical solvents and processing aids in the synthesis of fluoropolymers. researchgate.net The synthesis of cross-linked polymers via dispersion polymerization, for example, has been successfully carried out in hydrofluorocarbon solvents. researchgate.net These solvents offer an alternative to traditional organic solvents, with the advantage of easy separation and recycling due to their low boiling points. researchgate.net

The synthesis of fluoropolymers like perfluoropolyalkylethers often involves complex, multi-step processes where solvent choice is critical. nih.gov Fluorinated ethers can provide the necessary solubility for fluorinated monomers and initiators while remaining inert during polymerization. researchgate.net

Furthermore, the modification of polymer surfaces to impart specific functionalities is a key area of materials science. Techniques have been developed for the surface functionalization of inert polymers like polytetrafluoroethylene (PTFE) and ethylene-tetrafluoroethylene (ETFE) copolymers. nih.govresearchgate.net These processes often involve plasma treatments or chemical grafting to introduce new functional groups onto the polymer backbone. nih.govresearchgate.net Solvents that can swell or interact with the polymer surface without dissolving it are valuable in these modification processes. The solvent properties of this compound make it a candidate for use in such surface treatment protocols, facilitating the transport of reagents to the polymer surface to achieve desired functionalities like hydrophilicity or biocompatibility. researchgate.netnih.gov

Application as a Reagent in Derivatization and Functionalization Reactions

Beyond its role as a solvent, this compound serves as a valuable reagent in organic synthesis, particularly for creating other fluorinated molecules. chemimpex.com Its structure contains the reactive 1,2,2,2-tetrafluoroethyl (-CHF-CF₃) moiety attached to a methyl ether group, making it a potential precursor for introducing this fluorinated alkyl group into other chemical structures.

Derivatization is a common technique used, for example, to modify analytes to make them more suitable for analysis by methods like gas chromatography (GC). researchgate.net This often involves converting polar functional groups into less polar, more volatile derivatives. researchgate.net While specific applications of this compound as a standard derivatizing agent are not widely documented, its chemical structure allows for its theoretical use in functionalization reactions. For instance, cleavage of the ether bond could yield a reactive tetrafluoroethyl intermediate capable of alkylating substrates.

More directly, the synthesis of other 1,2,2,2-tetrafluoroethyl ethers involves the reaction of an alcohol with a suitable tetrafluoroethylene (B6358150) precursor. google.com This highlights the reactivity of the CF₃CHF- group. Inversely, the compound can be seen as a building block. Its use as a reagent is primarily in research focused on developing novel fluorinated compounds, which are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine atoms. chemimpex.com

Spectroscopic and Advanced Analytical Characterization of 1,2,2,2 Tetrafluoroethyl Methyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 1,2,2,2-tetrafluoroethyl methyl ether, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic environments and their connectivity.

Carbon-13 and Proton NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for identifying the hydrogen and carbon frameworks of a molecule. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms, with fluorine atoms typically inducing a significant downfield shift (higher ppm values) on neighboring nuclei. dntb.gov.uamsu.edu

In the ¹H NMR spectrum of this compound, the protons of the methoxy (B1213986) group (-OCH₃) and the single proton on the ethyl backbone (-CHF-) exhibit distinct signals. Research findings have identified a singlet for the methoxy protons and a more complex multiplet for the methine proton due to coupling with adjacent fluorine atoms. acs.org Specifically, the methoxy protons appear as a singlet at approximately 3.6 ppm, while the methine proton (-CHF-) presents as a doublet of quartets around 5.2 ppm. acs.org This complex splitting pattern arises from coupling to the single geminal fluorine atom and the three vicinal fluorine atoms of the trifluoromethyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | 3.6 | Singlet |

| -CHF- | 5.2 | Doublet of Quartets |

Data sourced from patent literature. acs.org

Fluorine-19 NMR for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated organic molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F isotope. acs.org It provides specific information about the chemical environment of each fluorine atom in the molecule.

For this compound, there are two distinct fluorine environments: the single fluorine atom on the C1 carbon (-CHF-) and the three equivalent fluorine atoms of the trifluoromethyl group (-CF₃). acs.org Spectroscopic studies report a doublet for the -CF₃ group and a multiplet (specifically a doublet of quartets) for the -CHF- group, arising from reciprocal spin-spin coupling between the two sets of fluorine atoms and coupling to the methine proton. acs.org Patent data indicates a signal at -84 ppm for the CHF environment and a doublet at -146 ppm for the -CF₃ group. acs.org The wide chemical shift range of ¹⁹F NMR allows for clear differentiation of these environments. acs.orgmun.ca

Table 2: ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHF- | -84 | Doublet of Quartets |

| -CF₃ | -146 | Doublet |

Data relative to CFCl₃ standard, sourced from patent literature. acs.org

Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for separating volatile components of a mixture and identifying them. nih.gov This technique is routinely used to assess the purity of volatile compounds like fluorinated ethers and to identify byproducts from synthesis.

In a typical GC-MS analysis, the this compound would first be separated from any impurities on a GC column. acs.org Upon entering the mass spectrometer, it would be ionized, commonly by electron impact (EI), causing the molecule to fragment in a reproducible manner. researchgate.net While a specific mass spectrum for this compound is not publicly available, the fragmentation of hydrofluoroethers is well-understood. researchgate.net Common fragmentation pathways involve the cleavage of C-C and C-O bonds. Expected fragments would include the loss of a methyl group ([M-15]⁺), a methoxy group ([M-31]⁺), or cleavage resulting in ions such as [CF₃]⁺ (m/z 69) and [CF₃CHF]⁺ (m/z 101). The molecular ion peak (M⁺) would be expected at m/z 132, corresponding to the molecular weight of C₃H₄F₄O.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS)

Electrospray ionization (ESI) is a soft ionization technique that typically imparts less energy to the analyte molecule compared to EI, often resulting in less fragmentation and a more prominent molecular ion peak. When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF MS provides high-resolution mass measurements, allowing for the determination of a compound's elemental composition with high accuracy.

For a polar molecule like this compound, ESI could generate protonated molecules [M+H]⁺ (m/z 133) or adducts with cations like sodium [M+Na]⁺ (m/z 155), especially when analyzed in the presence of appropriate solvents and electrolytes. This technique is particularly valuable for confirming the molecular formula of the synthesized ether and for detecting trace polar impurities that might not be readily observed by GC-MS.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

The IR and Raman spectra of this compound are expected to be complex due to its low symmetry. The most prominent bands in the IR spectrum would correspond to the C-F stretching vibrations, which are typically very strong and appear in the 1400-1000 cm⁻¹ region. C-H stretching vibrations from the methyl and methine groups would be observed around 3000 cm⁻¹, while C-O-C ether stretching vibrations typically appear in the 1150-1085 cm⁻¹ range.

Research has been conducted on the vibrational absorption and vibrational circular dichroism (VCD) spectra of this compound in the mid-infrared region (2000–900 cm⁻¹). acs.orgmun.ca These studies, often supported by density functional theory (DFT) calculations, aim to determine the absolute configuration and predominant conformations of this chiral anesthetic. researchgate.netacs.org The analysis of the IR spectrum is also a key part of mechanistic studies investigating the atmospheric oxidation of the compound.

Table 3: Predicted and Observed IR Absorption Regions for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (methyl, methine) | Stretching | ~3000 |

| C-F (fluoroethyl) | Stretching | 1400 - 1000 (strong, multiple bands) |

| C-O-C (ether) | Stretching | 1150 - 1085 |

Data based on general spectroscopic principles and literature reports on fluorinated ethers.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures or environmental samples. Gas chromatography is the most suitable method due to the compound's volatility.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the analysis of volatile organic compounds. measurlabs.com The FID is a near-universal detector for compounds containing carbon-hydrogen bonds, offering high sensitivity and a wide linear range. chromatographyonline.comlibretexts.org While GC-MS is often preferred for definitive identification, GC-FID is a reliable and cost-effective method for quantification and routine analysis, especially when the identity of the analyte is already known.

Detailed Research Findings:

The analysis of fluorinated compounds by GC-FID is well-established. For instance, a method for analyzing C4 fluoride (B91410) compounds in alkylation materials was successfully developed using GC-FID. nih.gov In that study, the presence of 2-fluoro-2-methylpropane was confirmed and quantified. nih.gov The method involved using a series of capillary columns (OV-225 and SE-54) to achieve the necessary separation, and calibration was performed using normalization and indirect external standard methods. nih.gov The linearity of the response was high (r = 0.992) within the tested concentration range. nih.gov

Although direct studies detailing the GC-FID analysis of this compound are not prevalent in the provided literature, the principles applied to other volatile fluorocarbons are directly applicable. The separation is achieved based on the compound's boiling point (37-39°C) and its interaction with the GC column's stationary phase. google.comfishersci.com Given its volatility, it would elute relatively early in a standard chromatographic run. The FID detector operates by pyrolyzing the eluting compounds in a hydrogen-air flame, which generates ions and produces an electrical current proportional to the mass of carbon atoms entering the flame. libretexts.org While most carbon atoms generate a strong signal, the response can be lower for carbons bonded to heteroatoms like fluorine. libretexts.org Therefore, specific calibration factors for this compound would need to be determined for accurate quantification. nih.gov

Below is a table outlining typical parameters for the GC-FID analysis of a volatile fluorinated ether like this compound, based on standard methodologies for similar analytes. nih.govnih.gov

Table 1: Illustrative GC-FID Parameters for this compound Analysis

| Parameter | Value/Description |

| Gas Chromatograph | Agilent 7890A or similar |

| Detector | Flame Ionization Detector (FID) |

| Column | Polar or mid-polarity capillary column (e.g., DB-624, OV-225) nih.gov |

| Dimensions: 30-50 m length, 0.25 mm I.D., 0.25-1.4 µm film thickness nih.gov | |

| Temperatures | Inlet: 200°C |

| Detector: 250-300°C chromatographyonline.com | |

| Oven Program: Initial temp 40°C (hold 2-5 min), ramp at 10-15°C/min to 220°C nih.gov | |

| Carrier Gas | Helium or Hydrogen, constant flow mode (e.g., 1-2 mL/min) nih.gov |

| Injection | Split/Splitless mode; 1 µL injection volume |

| Sample Preparation | Dilution in a suitable solvent (e.g., methanol) measurlabs.com |

Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS) for Volatile Fluorinated Compounds

For trace-level analysis of volatile fluorinated compounds like this compound in air or gas matrices, thermal desorption coupled with gas chromatography-mass spectrometry (TD-GC-MS) is a highly effective and sensitive method. nih.govanchem.pl This technique allows for the preconcentration of analytes from large volumes of air onto a sorbent tube, followed by their thermal release into the GC-MS system, enabling detection at parts-per-trillion (ppt) levels. anchem.plthermofisher.com

Detailed Research Findings:

TD-GC-MS has been successfully applied to a wide range of volatile and semi-volatile per- and polyfluorinated alkyl substances (PFAS), including fluorotelomer alcohols (FTOHs) and other fluorinated ethers. nih.govchromatographyonline.comtandfonline.com The process begins with sampling, where a known volume of air is drawn through a stainless-steel tube packed with one or more sorbents, such as Tenax TA. nih.govnih.gov The choice of sorbent is critical and depends on the volatility of the target compounds.

Following sample collection, the tube is placed in a thermal desorber. The analytes are desorbed by rapid heating and transferred with an inert gas to a cryogenically or electronically cooled focusing trap, which concentrates the sample into a narrow band. thermofisher.com The trap is then rapidly heated, injecting the analytes into the GC column for separation. tandfonline.com For fluorinated compounds, columns with a polar stationary phase, such as trifluoropropylmethyl polysiloxane, are often used to provide unique selectivity and good peak shape. thermofisher.com The separated compounds are then detected by a mass spectrometer, which provides both quantification and structural information for definitive identification. nih.gov

Studies have demonstrated excellent performance for this method, with high linearity (R² > 0.99) and low instrument detection limits (IDLs), often in the low picogram range. nih.govthermofisher.com For example, a TD-GC-MS/MS method for FTOHs reported IDLs ranging from 0.07 to 0.09 ng per tube. nih.gov The stability of analytes on sorbent tubes has also been shown to be excellent, with minimal loss over storage periods of up to 28 days. nih.gov

The table below summarizes typical operating conditions for the analysis of volatile fluorinated compounds using TD-GC-MS, which would be suitable for this compound.

Table 2: Typical TD-GC-MS Parameters for Volatile Fluorinated Compounds

| Parameter | Value/Description | Source |

| Sampling | ||

| Sorbent Tube | Stainless steel tube packed with sorbents like Tenax TA, Carbograph | nih.govnih.gov |

| Sample Volume | 100 - 500 L of air | thermofisher.comscantecnordic.se |

| Thermal Desorber | Markes International TD100-xr or similar | tandfonline.com |

| Tube Desorption | 280°C for 5-10 min with a flow of 50 mL/min | tandfonline.com |

| Focusing Trap | "Air Toxics" or similar, held at low temperature (e.g., 25°C) during tube desorption | tandfonline.com |

| Trap Desorption | Rapid heating (e.g., 40°C/s) to 300°C, held for 3 min | nih.gov |

| Gas Chromatograph | Agilent 7890A, Thermo Fisher Trace 1310 or similar | nih.govtandfonline.com |

| Column | TraceGOLD TG-200MS (trifluoropropylmethyl polysiloxane phase) or similar polar column | thermofisher.com |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min | nih.gov |

| Oven Program | Initial 40°C (hold 2 min), ramp at 15°C/min to 280°C, hold for 5 min | nih.gov |

| Mass Spectrometer | Single Quadrupole (e.g., ISQ 7000) or Tandem (e.g., Agilent 7000) | nih.govtandfonline.com |

| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) | tandfonline.comnih.gov |

| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | tandfonline.com |

Computational and Theoretical Chemistry Studies on 1,2,2,2 Tetrafluoroethyl Methyl Ether

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been instrumental in elucidating the electronic structure and predicting the reactivity of fluorinated ethers, including 1,2,2,2-tetrafluoroethyl methyl ether. These computational methods provide insights into molecular orbitals, charge distribution, and reactivity descriptors.

DFT calculations are frequently employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for understanding a molecule's reactivity. For fluorinated ethers, the presence of highly electronegative fluorine atoms significantly lowers both HOMO and LUMO energy levels compared to their non-fluorinated counterparts. This generally indicates higher oxidative stability. pnas.orgoaepublish.com For instance, in the context of electrolytes for lithium-ion batteries, DFT calculations have shown that fluorinated ethers, when used as co-solvents, possess lower HOMO energy values than traditional ether solvents like 1,2-dimethoxyethane (B42094) (DME). pnas.orgoaepublish.com This lower HOMO energy is indicative of a higher theoretical oxidative stability, which is a desirable property for high-voltage battery applications. pnas.orgoaepublish.com

The reactivity of this compound can also be assessed through various DFT-derived descriptors. The Fukui function, for example, can be calculated to identify the most electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other chemical species. guidechem.com Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can reveal details about atomic charges and orbital interactions, explaining the influence of the tetrafluoroethyl group on the ether oxygen and the methyl group. guidechem.com

It is generally understood that the strong electron-withdrawing effect of the fluorine atoms renders the ether oxygen in highly fluorinated ethers less basic compared to non-fluorinated ethers. nih.govnih.gov This reduced basicity, or Lewis base character, has been quantitatively assessed using DFT calculations in related molecules, showing that perfluorination drastically reduces the proton affinity of the ether oxygen. core.ac.uk

Table 1: Computed Electronic Properties of a Representative Fluorinated Ether

| Property | Value | Method/Reference |

| HOMO Energy | -7.19 eV (for DME) | pnas.org |

| LUMO Energy | 1.491 eV (for TTME) | oaepublish.com |

| Topological Polar Surface Area | 9.2 Ų | nih.gov |

Note: Data for closely related fluorinated ethers are used as representative examples due to the limited direct data on this compound.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations, which are based on first principles without the use of empirical parameters, provide a rigorous framework for studying the properties of this compound. These methods are particularly useful for determining accurate conformational energies and geometries.

Studies on analogous fluorinated dimethyl ethers using ab initio methods, such as Møller–Plesset perturbation theory (MP2), have provided significant insights into their structural and electronic properties. core.ac.uknasa.govcore.ac.uk For example, geometry optimizations performed at the MP2 level reveal how fluorination affects bond lengths and angles. nasa.govcore.ac.uk The C-O-C bond angle, for instance, is a key parameter that changes with the degree of fluorination.

A primary application of ab initio calculations for fluorinated ethers has been the determination of proton affinities. core.ac.uknasa.govcore.ac.uk These calculations have shown that stepwise fluorine substitution on the methyl groups drastically decreases the proton affinity of the ether oxygen. core.ac.uk One study calculated the proton affinity of (CF₃)₂O to be 602 kJ/mol, significantly lower than that of dimethyl ether, suggesting that highly fluorinated ethers are not strong Lewis bases. nasa.govcore.ac.uk This has important implications for understanding their chemical behavior, for instance, in lubrication, where their degradation can be initiated by Lewis acid-base interactions. core.ac.uk

The choice of basis set and the inclusion of electron correlation are critical for obtaining accurate results in ab initio calculations. For ethyl methyl ether, a related non-fluorinated compound, calculations at the MP2/6-311G(2d,2p) level were necessary to accurately determine the relative energies of its conformers and transition states. google.com Similar levels of theory are expected to be necessary for achieving high accuracy for this compound.

Table 2: Calculated Proton Affinities for a Series of Fluorinated Dimethyl Ethers

| Molecule | Calculated Proton Affinity (kJ/mol) | Computational Method |

| (CH₃)₂O | 801 (vs. 794 experimental) | MP2/6-31G//MP2/3-21G |

| (CH₂F)₂O | 710 | MP2/6-31G//MP2/3-21G |

| (CHF₂)₂O | 632 | MP2/6-31G//MP2/3-21G |

| (CF₃)₂O | 602 | MP2/6-31G//MP2/3-21G |

Source: Adapted from NASA Technical Reports Server. nasa.govcore.ac.uk

Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the reaction mechanisms of this compound, including its atmospheric degradation and behavior in various chemical environments. By mapping out potential energy surfaces (PES), researchers can identify reaction intermediates, transition states, and determine activation energies.

A key reaction pathway for ethers in the atmosphere is their reaction with hydroxyl (•OH) radicals. Theoretical studies on the reaction of •OH with similar molecules, like ethylene, provide a template for how such a reaction with this compound might be modeled. nih.gov The process would likely involve either an initial hydrogen abstraction from the methyl group or the CHF group, or an addition of the •OH radical. nih.gov Calculating the PES for these pathways would reveal the most favorable reaction channel. The transition state for each elementary step can be located and characterized by its geometry and imaginary vibrational frequency. guidechem.com

For example, in the oxidation of alkyl-substituted cyclic ethers, computational studies have detailed the competition between ring-opening reactions and reactions with O₂. nih.gov These studies map out the PES for unimolecular reactions of ether radicals and their peroxy derivatives, identifying low-energy pathways and key intermediates. nih.gov A similar approach for this compound would involve identifying the initial radical formed by H-abstraction, its reaction with O₂, and subsequent isomerization and decomposition pathways.

The metabolism of fluorinated ethers, such as the anesthetic sevoflurane (B116992), has also been studied, revealing complex pathways involving conjugation and bioactivation. nih.gov Modeling these biotransformation pathways can help predict the formation of metabolites. For example, the formation of 3,3,3-trifluoro-2-(fluoromethoxy)propanoic acid from a sevoflurane degradation product was hypothesized and confirmed through experimental and computational approaches. nih.gov

Prediction of Spectroscopic Parameters

Theoretical calculations are essential for the prediction and interpretation of the spectroscopic properties of this compound, particularly its vibrational (infrared and Raman) spectra.

By performing geometry optimization followed by frequency calculations (typically at the DFT level), a theoretical vibrational spectrum can be generated. mdpi.com These calculated frequencies and their corresponding intensities can be compared with experimental data to assign the observed spectral bands to specific molecular vibrations. mdpi.comnih.gov For a molecule like this compound, the spectrum would be characterized by C-H stretching and bending modes from the methyl group, C-F stretching modes from the tetrafluoroethyl group, C-O-C ether stretching, and various skeletal vibrations. scirp.org

Studies on similar molecules, such as pyrimethamine (B1678524) which contains an ethyl group, have shown that DFT methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) can accurately predict vibrational wavenumbers. scirp.org For the CH₂ group, asymmetric and symmetric stretching vibrations are expected in the 2900-3000 cm⁻¹ region, with bending vibrations around 1410-1480 cm⁻¹. scirp.org The numerous C-F bonds in this compound would give rise to strong absorption bands in the fingerprint region of the infrared spectrum, typically between 1000 and 1400 cm⁻¹.

Furthermore, theoretical calculations can aid in conformational analysis by predicting the vibrational spectra of different stable conformers. mdpi.com Differences in the predicted spectra for each conformer can help in identifying which conformers are present in an experimental sample.

Table 3: Predicted Vibrational Frequencies for Functional Groups in a Related Molecule (Pyrimethamine)

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p)) |

| CH₂ | Asymmetric Stretch | 3010 |

| CH₂ | Symmetric Stretch | 2943 |

| CH₂ | Bending | 1438 |

| CH₂ | Wagging | 1306 |

| CH₂ | Twisting | 1221 |

Source: Adapted from Scientific Research Publishing. scirp.org These values for an ethyl group provide an estimate for the types of vibrations expected.

Solvation Chemistry and Intermolecular Interactions

The solvation chemistry and intermolecular interactions of this compound are dominated by its highly fluorinated nature. Computational studies are vital for understanding how this compound interacts with itself and with other molecules in solution.

Fluorinated ethers are known to be poor solvents for many substances, a property that stems from their weak intermolecular interactions. pnas.org The strong electron-withdrawing effect of fluorine atoms reduces the partial negative charge on the ether oxygen, diminishing its ability to act as a hydrogen bond acceptor. nih.govnih.gov Molecular dynamics simulations on related fluorinated compounds have been used to analyze the detailed atomistic interactions in the liquid phase, identifying key interaction modes like hydrogen bonds and induced-dipole interactions. fishersci.no

Computational models can quantify these interactions. For example, formal association constants between a highly fluorinated tetraether and Li⁺ and Na⁺ have been determined to be very low (1.5 M⁻¹ and 2.3 M⁻¹, respectively), confirming the weak Lewis basicity of the ether oxygens in such environments. nih.govnih.gov This contrasts sharply with the strong solvating ability of non-fluorinated ethers like DME. The tuning of these intermolecular interactions through the use of fluorinated co-solvents is a key strategy for developing advanced electrolytes for high-voltage lithium metal batteries. researchgate.net

Environmental Fate and Degradation Pathways of Fluorinated Ethers

Atmospheric Degradation Mechanisms

For instance, the atmospheric degradation of a similar compound, 1,2,2,2-tetrafluoroethyl trifluoromethyl ether (HFE-227), is mainly driven by its reaction with OH radicals. noaa.govillinois.edu This reaction typically involves the abstraction of a hydrogen atom from the ether, leading to the formation of a fluorinated alkyl radical. This radical then undergoes a series of complex reactions in the presence of atmospheric oxygen (O2) and nitrogen oxides (NOx), ultimately leading to the formation of various degradation products.

The general mechanism can be summarized as follows:

Initiation: Reaction with OH radicals abstracts a hydrogen atom.

Propagation: The resulting radical reacts with O2 to form a peroxy radical.

Further Reactions: The peroxy radical can then react with nitric oxide (NO) or other species, leading to the formation of alkoxy radicals.

Decomposition: These alkoxy radicals can then decompose through various pathways, including C-C or C-O bond cleavage, to form smaller, more stable compounds.

Persistence and Bioaccumulation Potential

The persistence of a chemical in the environment is often characterized by its atmospheric lifetime, while its potential to accumulate in living organisms is indicated by its bioaccumulation potential.

Persistence: The atmospheric lifetime of 1,2,2,2-tetrafluoroethyl methyl ether is a critical factor in determining its environmental impact. Although specific data for this compound is scarce, information from the analogous compound HFE-227 suggests a model-evaluated atmospheric lifetime of approximately 11.3 years. noaa.govillinois.edu This relatively long lifetime indicates that the compound can persist in the atmosphere, contributing to its global distribution.

The persistence of such compounds also contributes to their Global Warming Potential (GWP), a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2). epa.gov For HFE-227, the GWPs are calculated to be 3400, 1200, and 370 for 20, 100, and 500-year time horizons, respectively. noaa.govillinois.edu

Bioaccumulation Potential: The bioaccumulation potential of a substance is often assessed using its octanol-water partition coefficient (log Kow). A high log Kow value suggests a greater tendency for a chemical to partition into fatty tissues of organisms. Specific experimental data for the log Kow of this compound is not available in the reviewed literature. However, the general properties of fluorinated ethers suggest a potential for bioaccumulation, though this requires further investigation. canada.ca

Formation of Environmentally Relevant Degradation Products (e.g., Trifluoroacetic Acid)

A significant concern with the atmospheric degradation of many fluorinated compounds is the formation of persistent and potentially harmful degradation products. One such product of major environmental relevance is trifluoroacetic acid (TFA).

While direct evidence for the formation of TFA from the atmospheric degradation of this compound is not explicitly detailed in the available literature, it is a known degradation product of other hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs). wikipedia.org The degradation pathways of these compounds often involve the formation of a CF3CO- radical, which can subsequently be oxidized to form TFA. Given the structural similarities, it is plausible that the atmospheric oxidation of this compound could also lead to the formation of TFA.

TFA is highly persistent in the environment, readily soluble in water, and can accumulate in terminal water bodies such as salt lakes and the deep oceans. kangmei.com Its long-term effects on ecosystems are a subject of ongoing research.

Analytical Methodologies for Environmental Monitoring

Effective monitoring of this compound in various environmental matrices is crucial for assessing its distribution and concentration. The volatile nature of this compound suggests that methods developed for other volatile organic compounds (VOCs) and fluorinated gases would be applicable.

Standard analytical techniques for such compounds in air samples often involve collection using sorbent tubes or canisters, followed by thermal desorption and analysis using gas chromatography (GC) coupled with a suitable detector, such as a mass spectrometer (MS) or an electron capture detector (ECD). env.go.jp

For water samples, purge and trap or headspace techniques followed by GC-MS are common methods for the analysis of volatile compounds. env.go.jp Solid samples like soil and sediment may require solvent extraction prior to analysis.

Specific methods for the routine environmental monitoring of this compound have not been widely reported, indicating a need for the development and validation of standardized analytical protocols.

Toxicological Research and Biological Interactions

Metabolism and Biotransformation Pathways

The metabolism of fluorinated ethers, including 1,2,2,2-tetrafluoroethyl methyl ether, is a critical determinant of their toxicological profile. The presence and position of fluorine atoms in these molecules significantly influence their metabolic fate. researchgate.net While specific metabolic studies on this compound are not extensively available in the public domain, the biotransformation of structurally related fluorinated compounds provides insights into its likely metabolic pathways.

Cytochrome P450 (CYP) enzymes, particularly in the liver, are primarily responsible for the metabolism of many fluorinated ethers. nih.govnih.govacs.org The metabolic process often involves the defluorination of the molecule, which can be influenced by external factors. For instance, chronic consumption of ethanol (B145695) has been shown to increase the rate of microsomal defluorination of certain fluorinated ether anesthetics in rats. nih.gov

The biotransformation of fluorinated ethers can lead to the formation of various metabolites. For some fluorinated compounds, metabolism can result in the production of toxic substances such as fluoroacetic acid, which can interfere with cellular energy production by disrupting the Krebs cycle. nih.govacs.org The introduction of fluorine is often intended to enhance metabolic stability; however, this is not always the outcome, and the liberation of fluoride (B91410) ions or other fluorinated metabolites must be considered. nih.govacs.org For example, studies on other fluorinated ethers have shown that metabolism can lead to the formation of intermediates that can be conjugated with glutathione (B108866) and further processed to potentially toxic products.

Cellular and Molecular Mechanisms of Toxicity

The cellular and molecular mechanisms of toxicity for this compound are not well-documented in dedicated studies. However, based on its structural class as a hydrofluoroether and information from safety data sheets, some general toxicological effects can be noted. Inhalation may lead to symptoms such as drowsiness, dizziness, and respiratory irritation. synquestlabs.com A safety data sheet has indicated that short exposure could potentially lead to serious temporary or residual injury. synquestlabs.com

From a mechanistic standpoint, the toxicity of fluorinated compounds can arise from the parent compound itself or its metabolites. The liberation of fluoride ions during metabolism is a key concern, as high concentrations of fluoride can be toxic. nih.govacs.org Another potential mechanism of toxicity for some fluorinated ethers is the formation of reactive metabolites that can cause cellular damage. For example, fluoroacetic acid, a potential metabolite of some fluorinated ethers, is known to be a potent metabolic poison due to its ability to inhibit aconitase, a key enzyme in the Krebs cycle. nih.govacs.org

The general mechanisms of toxicity for inhaled chemical agents can involve interactions with cellular membranes, proteins, and DNA. While specific data for this compound is lacking, the principles of toxicology suggest that its effects would be concentration-dependent and influenced by its physicochemical properties, such as lipid solubility and reactivity.

Genotoxicity Assessments and Mutagenic Potential

Interactive Table: Genotoxicity Data for this compound

| Endpoint | Result/Classification | Source |

| Germ Cell Mutagenicity | Not classified | synquestlabs.com |

| Mutagenic Effects | No information available | fishersci.com |

Renal and Hepatic Effects from Metabolites

The potential for renal and hepatic effects from the metabolites of this compound is an important toxicological consideration, although specific studies on this compound are lacking. The liver is the primary site of metabolism for many xenobiotics, including fluorinated ethers, and is therefore a potential target for toxicity from reactive metabolites. nih.govnih.gov Similarly, the kidneys play a crucial role in the excretion of metabolites and can be susceptible to damage from nephrotoxic substances. nih.govnih.gov

Studies on other fluorinated anesthetics have shown that their metabolism can lead to the release of fluoride ions, which in high concentrations have been associated with nephrotoxicity. nih.govresearchgate.net In some cases, the in-situ metabolism of fluorinated compounds within the kidney itself may contribute to renal toxicity. researchgate.net While fluoride deposition has been observed in the liver and kidneys following exposure to some fluorinated ethers, the direct correlation with histopathological damage is not always clear. researchgate.net

Given that the metabolism of this compound could potentially lead to the formation of fluoride ions or other reactive intermediates, the possibility of adverse effects on the liver and kidneys cannot be ruled out without specific toxicological studies.

Comparative Toxicology of Halogenated Ethers

This compound belongs to the class of hydrofluoroethers (HFEs). HFEs were introduced as replacements for older halogenated compounds, such as chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs), due to their more favorable environmental and safety profiles. ecolink.com

In general, HFEs are characterized by low toxicity. ecolink.comtoxicdocs.org They are typically colorless, odorless, and nonflammable at room temperature. ecolink.com From a toxicological perspective, the key advantage of HFEs over many older halogenated solvents is their reduced potential for adverse health effects. solvents.net.au

The inclusion of hydrogen atoms in the structure of HFEs makes them more susceptible to degradation in the atmosphere, leading to a shorter atmospheric lifetime and lower global warming potential compared to fully halogenated compounds. toxicdocs.org From a workplace safety standpoint, the lower toxicity of HFEs provides a greater margin of safety in case of accidental exposure. solvents.net.au

While direct comparative toxicity studies featuring this compound are not widely published, the general properties of HFEs suggest that it is likely to be less toxic than many of the older, more heavily halogenated ethers and solvents. However, as with any chemical, its specific toxicological profile would need to be determined through dedicated studies.

Interactive Table: Comparative Properties of Halogenated Ethers

| Compound Class | Key Toxicological Characteristics | Environmental Profile |

| Hydrofluoroethers (HFEs) | Low toxicity, generally non-irritating. ecolink.comtoxicdocs.org | Zero ozone depletion potential, lower global warming potential. ecolink.comtoxicdocs.org |

| Chlorofluorocarbons (CFCs) | Higher potential for toxicity, including cardiac sensitization. | High ozone depletion potential. ecolink.com |

| Perfluorocarbons (PFCs) | Generally low toxicity, but very persistent in the body and environment. | High global warming potential. ecolink.com |

Derivatization and Functionalization Strategies for Novel Compounds

Synthesis of Substituted 1,2,2,2-Tetrafluoroethyl Methyl Ether Derivatives